5-Carboxymethyluridine
Overview
Description
5-Carboxymethyluridine: is a modified nucleoside derived from uridine, characterized by the presence of a carboxymethyl group at the 5-position of the uracil ring. This compound is known for its role in various biological processes, particularly in the context of RNA modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxymethyluridine typically involves the reaction of uridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. An improved method involves the reaction of sodium chloroacetate with 2’,3’-O-isopropylideneuridine in the presence of sodium hydride, followed by acidic hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Carboxymethyluridine undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The uracil ring can be reduced under specific conditions.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the carboxymethyl group.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced uracil derivatives.
Substitution: Formation of substituted uridine derivatives.
Scientific Research Applications
Chemistry: 5-Carboxymethyluridine is used as a building block in the synthesis of various nucleoside analogues. It is also employed in studying the chemical properties of modified nucleosides .
Biology: In biological research, this compound is used to label cells and track DNA synthesis. It is incorporated into RNA and DNA, allowing researchers to study nucleic acid metabolism and dynamics .
Medicine: Its ability to be incorporated into nucleic acids makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mechanism of Action
5-Carboxymethyluridine exerts its effects by being incorporated into RNA and DNA during nucleic acid synthesis. The carboxymethyl group at the 5-position of the uracil ring allows it to interact with various enzymes involved in nucleic acid metabolism. This interaction can inhibit or alter the function of these enzymes, leading to changes in nucleic acid synthesis and function .
Comparison with Similar Compounds
5-Methyluridine: Similar structure but with a methyl group instead of a carboxymethyl group.
5-Fluorouridine: Contains a fluorine atom at the 5-position.
5-Hydroxymethyluridine: Contains a hydroxymethyl group at the 5-position.
Uniqueness: 5-Carboxymethyluridine is unique due to the presence of the carboxymethyl group, which imparts distinct chemical and biological properties. This modification allows it to participate in specific chemical reactions and interact with enzymes in a manner different from other similar compounds .
Properties
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O8/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQJBLSWXIJLA-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175143 | |
Record name | 5-Carboxymethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20964-06-1 | |
Record name | 5-Carboxymethyluridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20964-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carboxymethyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020964061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Carboxymethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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